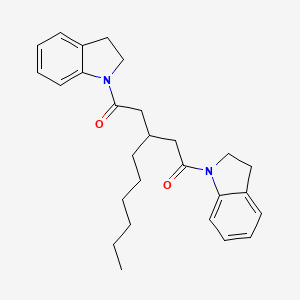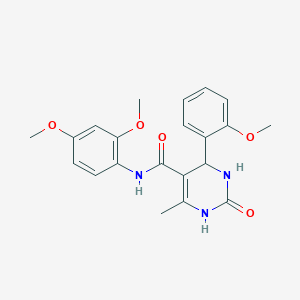![molecular formula C27H32N2O6 B11635669 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、様々な官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、それぞれ特定の反応条件を必要とする複数のステップを伴います。合成経路は通常、ピロール-2-オンコア構造の調製から始まり、その後アリルオキシ、メチルベンゾイル、ジメトキシフェニル、およびジメチルアミノエチル基が導入されます。工業的な製造方法には、収率と純度を向上させるためのこれらのステップの最適化、および反応を促進するための触媒やその他の試薬の使用が含まれる場合があります。
化学反応の分析
4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、使用される特定の条件と試薬に応じて、様々な生成物に酸化される可能性があります。
還元: 還元反応は官能基を修飾することができ、新しい化合物の形成につながります。
置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な求核剤と求電子剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、科学研究において様々な応用があります。
化学: この化合物は、より複雑な分子の合成のための構成要素として、そして様々な化学反応における試薬として使用されます。
生物学: 細胞プロセスへの影響や生体分子との相互作用など、潜在的な生物活性について研究されています。
医学: 体内の特定の分子標的と相互作用する能力など、潜在的な治療特性について調査されています。
産業: 新しい材料の開発と様々な産業プロセスにおける構成要素として使用されています。
作用機序
4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定のタンパク質または酵素に結合し、その活性を調節し、様々な細胞プロセスに影響を与えることができます。関与する正確な分子標的と経路は、化合物が使用される特定の用途と文脈によって異なります。
類似化合物との比較
4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、以下のような他の類似化合物と比較することができます。
- 4-[4-(メトキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
- 4-[4-(アリルオキシ)-3-エチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン これらの化合物は、コア構造に付着した特定の官能基が異なりますが、類似の構造的特徴を共有しています。4-[4-(アリルオキシ)-3-メチルベンゾイル]-5-(3,4-ジメトキシフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、化学反応性と生物活性を影響を与える可能性のある官能基の特定の組み合わせにあります。
特性
分子式 |
C27H32N2O6 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-7-14-35-20-10-9-19(15-17(20)2)25(30)23-24(18-8-11-21(33-5)22(16-18)34-6)29(13-12-28(3)4)27(32)26(23)31/h7-11,15-16,24,30H,1,12-14H2,2-6H3/b25-23+ |
InChIキー |
HZQIWOIOSNVTRD-WJTDDFOZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)OCC=C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)


![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)

![Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)
![2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide](/img/structure/B11635656.png)
![4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11635677.png)
